molecular formula C19H16BrCl2N3OS B2669779 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899932-51-5

2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2669779
CAS RN: 899932-51-5
M. Wt: 485.22
InChI Key: KYBGXRVJGOJRAO-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16BrCl2N3OS and its molecular weight is 485.22. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

A notable application involves the synthesis of heterocycles through cascade reactions of versatile thioureido-acetamides. These compounds serve as starting materials for generating diverse heterocyclic structures, such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, showcasing excellent atom economy in one-pot reactions. This method represents a benign access to important heterocycles with potential applications in drug development and materials science (Schmeyers & Kaupp, 2002).

Anticancer Activities

Research into N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives has revealed their potential in anticancer therapy. These compounds have shown significant anticancer activity against a panel of human tumor cell lines derived from various cancer types. Such studies contribute to the development of new therapeutic agents targeting specific cancer cell lines (Duran & Demirayak, 2012).

Antimicrobial and Hemolytic Activity

Another area of application is in the synthesis and evaluation of antimicrobial and hemolytic activities of acetamide derivatives. These compounds have been tested against various microbial species, showing relative activity levels compared to standard drugs. The research highlights their potential use as antimicrobial agents with lower toxicity, which is crucial for developing safer therapeutic options (Gul et al., 2017).

Molecular Structure Analysis

The structural analysis of acetamide derivatives, such as the study of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, offers insights into their molecular geometry and intermolecular interactions. Such analyses are fundamental in understanding the physicochemical properties of these compounds, which is vital for their application in drug design and other areas (Boechat et al., 2011).

Quantum Calculations and Antibacterial Potential

Research also encompasses quantum calculations and evaluation of antibacterial activity of novel sulphonamide derivatives. The correlation between experimental and theoretical calculations provides a foundation for the synthesis of compounds with anticipated biological activities. This approach enables the identification of promising candidates for antibacterial agents, highlighting the interdisciplinary nature of chemical and biological sciences in addressing healthcare challenges (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrCl2N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGXRVJGOJRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

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